molecular formula C17H13NO3S B500411 2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate CAS No. 433952-49-9

2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate

Cat. No.: B500411
CAS No.: 433952-49-9
M. Wt: 311.4g/mol
InChI Key: WPOYNEGHGYPQKE-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound with a molecular formula of C17H13NO3S. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a thienyl group, which is derived from thiophene, a sulfur-containing five-membered ring. The presence of these functional groups makes this compound interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-4-quinolinecarboxylic acid with 2-thienylacetic acid under dehydrating conditions to form the ester linkage. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thienyl group may also contribute to the compound’s bioactivity by interacting with sulfur-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate is unique due to the combination of its quinoline and thienyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-11-9-13(12-5-2-3-6-14(12)18-11)17(20)21-10-15(19)16-7-4-8-22-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOYNEGHGYPQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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